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Compound of Interest

Compound Name: 2-Fluoro-6-formylpyridine

Cat. No.: B112266

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected characterization data
for 6-fluoropicolinaldehyde (CAS No. 208110-81-0). Due to the limited availability of published
experimental data for this specific compound, this guide presents predicted spectroscopic and
physical properties based on the analysis of structurally similar compounds and established
principles of chemical spectroscopy. This information is intended to serve as a valuable
resource for researchers involved in the synthesis, handling, and application of this compound
in drug discovery and development.

Chemical Identity and Physical Properties

6-Fluoropicolinaldehyde, also known as 6-fluoropyridine-2-carboxaldehyde, is a fluorinated
pyridine derivative. The presence of the fluorine atom and the aldehyde functional group makes
it a potentially valuable building block in medicinal chemistry.

Table 1: General Information and Predicted Physical Properties
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Property Value Source/Method
CAS Number 208110-81-0 [1]
Molecular Formula CeHaFNO [1]
Molecular Weight 125.10 g/mol Calculated

6-fluoropyridine-2-
IUPAC Name

carbaldehyde

Colorless to yellow or brown _
Appearance ) o Predicted

solid or liquid

N ) Predicted based on similar
Boiling Point ~180-195 °C
structures

Melting Point Not available

Soluble in common organic
Solubility solvents (e.g., DMSO, CH2Clz, Predicted

CHCIs, Ethyl Acetate)

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-fluoropicolinaldehyde.

These predictions are based on the analysis of related compounds such as 2-fluoropyridine,

pyridine-2-carboxaldehyde, and other substituted pyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted *H NMR Data (500 MHz, CDCIs)
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Chemical Shift (5,

Coupling Constant

opm) Multiplicity (3, Hz) Assignment
~10.1 s H-7 (Aldehyde)
~8.0-8.2 m H-4

~7.8-8.0 m H-3

~7.2-7.4 m H-5

Rationale for Prediction: The aldehyde proton is expected to be significantly deshielded,

appearing as a singlet around 10.1 ppm. The aromatic protons will exhibit complex splitting

patterns due to H-H and H-F couplings. The protons ortho and para to the fluorine atom will be

most affected.

Table 3: Predicted 3C NMR Data (125 MHz, CDCls)

Chemical Shift (0, ppm)

Assignment

~192 C-7 (Aldehyde Carbonyl)
~165 (d, 2JCF = 240 Hz) C-6
~152 (d, 3JCF = 5 Hz) C-2
~140 (d, 3JCF = 8 Hz) C-4
~125 C-3
~115 (d, 2JCF = 35 Hz) C-5

Rationale for Prediction: The aldehyde carbonyl carbon will be significantly downfield. The

carbon directly attached to the fluorine (C-6) will show a large one-bond C-F coupling constant.

Smaller two- and three-bond C-F couplings are expected for the other pyridine ring carbons.

Table 4: Predicted °F NMR Data (470 MHz, CDCls)
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Chemical Shift (6, ppm) Assignment

~-651t0-75 F-6

Rationale for Prediction: The chemical shift of fluorine on an aromatic ring is influenced by the
electronic environment. For a fluorine atom at the 6-position of a pyridine ring, a chemical shift
in this range is anticipated, referenced to CFCls.

Mass Spectrometry (MS)

Table 5: Predicted Mass Spectrometry Data (Electron lonization - EI)

m/z Interpretation

125 [M]* (Molecular lon)
124 [M-H]*

96 [M-CHOJ*

69 [CaH2F]*

Rationale for Prediction: The molecular ion peak is expected at m/z 125. Common
fragmentation patterns for aldehydes include the loss of a hydrogen atom and the loss of the
formyl group (CHO).

Infrared (IR) Spectroscopy

Table 6: Predicted Infrared (IR) Absorption Bands
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Wavenumber (cm~?) Intensity Assignment
~3050-3100 Medium Aromatic C-H Stretch
) Aldehyde C-H Stretch (Fermi
~2850, ~2750 Medium
doublet)
~1710 Strong C=0 Stretch (Aldehyde)
) Aromatic C=C and C=N
~1600, ~1470 Medium-Strong
Stretch
~1250 Strong C-F Stretch

Rationale for Prediction: The IR spectrum will be characterized by a strong carbonyl stretch for
the aldehyde. The aromatic C-H stretches will appear above 3000 cm~1, and the characteristic
C-F stretch will be present in the fingerprint region.

Proposed Experimental Protocols

The following are proposed, generalized protocols for the synthesis and characterization of 6-
fluoropicolinaldehyde.

Proposed Synthesis: Oxidation of 6-Fluoro-2-
methylpyridine
A common route to aromatic aldehydes is the oxidation of the corresponding methyl-substituted

precursor.

Reagents and Materials:

6-Fluoro-2-methylpyridine

Selenium Dioxide (SeO2)

1,4-Dioxane

Water
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Dichloromethane

Anhydrous Magnesium Sulfate

Silica Gel for column chromatography

Hexanes and Ethyl Acetate for elution

Procedure:

In a round-bottom flask equipped with a reflux condenser, dissolve 6-fluoro-2-methylpyridine
in 1,4-dioxane and a small amount of water.

¢ Add selenium dioxide to the mixture.

o Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography
(TLC).

e Upon completion, cool the mixture to room temperature and filter to remove the selenium
byproduct.

» Extract the filtrate with dichloromethane.
e Wash the combined organic layers with water and brine.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

» Purify the crude product by column chromatography on silica gel using a gradient of hexanes
and ethyl acetate to yield pure 6-fluoropicolinaldehyde.

Characterization Methods

* NMR Spectroscopy: Prepare a ~5-10 mg/mL solution of the purified compound in deuterated
chloroform (CDCIs). Acquire tH, 13C, and *°F NMR spectra on a 400 MHz or higher field
spectrometer.
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e Mass Spectrometry: Introduce a dilute solution of the compound into an electron ionization
(El) mass spectrometer to obtain the mass spectrum.

 Infrared Spectroscopy: Acquire the IR spectrum of the neat compound (if liquid) or as a KBr
pellet (if solid) using an FTIR spectrometer.
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Caption: Proposed synthesis workflow for 6-fluoropicolinaldehyde.

Characterization Logic
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Caption: Logical workflow for the characterization of 6-fluoropicolinaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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